molecular formula C21H17ClN6O3 B5506900 N'-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE

N'-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE

Cat. No.: B5506900
M. Wt: 436.8 g/mol
InChI Key: NTXWBTUDGLWEOA-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, tetrazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which can be achieved through the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable furan precursor under acidic or basic conditions.

    Synthesis of the Tetrazole Derivative: The tetrazole ring is introduced by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Condensation Reaction: The final step involves the condensation of the furan and tetrazole derivatives with hydrazine hydrate to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

N’-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(3-BROMO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE
  • N’-[(E)-[5-(3-FLUORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is unique due to the presence of the chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O3/c1-30-19-9-7-15(11-17(19)22)18-10-8-16(31-18)12-23-24-20(29)13-28-26-21(25-27-28)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,29)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXWBTUDGLWEOA-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.